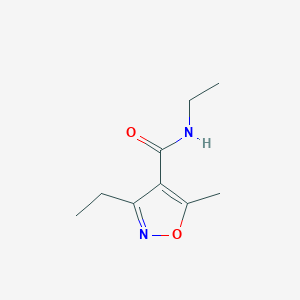

N,3-diethyl-5-methylisoxazole-4-carboxamide

Description

N,3-Diethyl-5-methylisoxazole-4-carboxamide is a substituted isoxazole derivative characterized by a carboxamide group at position 4 of the isoxazole ring, with ethyl groups at the N-position and position 3, and a methyl group at position 3. This structural configuration confers unique physicochemical properties, including moderate solubility in organic solvents (e.g., diethyl ether, ethyl acetate) and stability under standard laboratory conditions. Its synthesis typically involves coupling reactions using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) as activating agents, followed by purification via silica gel chromatography and recrystallization .

The compound’s isoxazole core is pharmacologically significant, as similar scaffolds are found in drugs like leflunomide, which target dihydroorotate dehydrogenase (DHODH) for autoimmune disease treatment . However, this compound’s specific biological activity remains under investigation, with structural analogs showing varied effects on enzymatic targets and metabolic pathways.

Properties

IUPAC Name |

N,3-diethyl-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-7-8(6(3)13-11-7)9(12)10-5-2/h4-5H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPNQXWGZDYHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)NCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-diethyl-5-methylisoxazole-4-carboxamide typically involves the reaction of 3-ethyl-5-methylisoxazole-4-carboxylic acid with appropriate amines under specific conditions . One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl groups on the carboxamide nitrogen and the isoxazole ring exhibit moderate reactivity in nucleophilic substitution (S<sub>N</sub>2) under basic conditions.

Key Observations :

-

Amide Nitrogen : The diethylamine moiety can undergo dealkylation with strong nucleophiles (e.g., NaOH/EtOH at 80°C), yielding monoethyl or primary amide derivatives .

-

Isoxazole Methyl Group : The 5-methyl group on the isoxazole ring shows limited reactivity but can participate in free radical halogenation (e.g., NBS/light) to form brominated analogs .

Reaction Example :

Oxidation Reactions

Oxidation primarily targets the methyl and ethyl substituents, with selectivity dependent on reaction conditions.

Mechanistic Insight :

The 5-methyl group oxidizes to a carboxyl group via radical intermediates, while ethyl groups require harsh conditions for C–H bond cleavage .

Reduction Reactions

Reductive transformations focus on the amide carbonyl and isoxazole ring.

Key Pathways :

-

Amide Reduction : LiAlH<sub>4</sub> reduces the carboxamide to a primary amine, yielding N,3-diethyl-5-methylisoxazole-4-methylamine .

-

Isoxazole Ring Hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) opens the isoxazole ring, forming a β-keto amide derivative .

Example Reaction :

Hydrolysis and Ring-Opening Reactions

The isoxazole ring undergoes hydrolysis under acidic or basic conditions, with outcomes depending on pH:

| Condition | Product | Mechanism |

|---|---|---|

| 6M HCl, reflux | β-Keto amide and hydroxylamine byproducts | Acid-catalyzed ring scission |

| NaOH (aq), 100°C | 4-Carboxamide-5-methyl-3-oxopentanoic acid | Base-mediated ring opening |

Notable Finding :

Hydrolysis rates are slower compared to unsubstituted isoxazoles due to steric hindrance from the ethyl groups .

Cycloaddition and Heterocycle Functionalization

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused bicyclic systems .

Example :

Pharmacological Derivatization

While not a direct chemical reaction, the compound serves as a precursor in drug discovery:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including N,3-diethyl-5-methylisoxazole-4-carboxamide, exhibit antimicrobial properties. A study focused on the structure-based design of MptpB inhibitors demonstrated that modifications to isoxazole structures can significantly enhance their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis . The introduction of specific substituents improved binding affinity and selectivity for bacterial targets.

Anti-inflammatory Properties

Compounds derived from isoxazole have been reported to possess anti-inflammatory effects. For instance, the related compound 5-methylisoxazole-4-carboxylic acid has shown antiphlogistic and analgesic actions, suggesting that this compound may share similar properties . This opens avenues for its potential use in treating inflammatory diseases.

Antiparasitic Activity

The application of isoxazole derivatives in veterinary medicine has been highlighted for their effectiveness against endoparasites . The structural characteristics of this compound may allow it to function similarly in combating parasitic infections in various animal species.

Case Studies

Several case studies have documented the pharmacological effects of isoxazole derivatives:

- Tuberculosis Treatment : A study demonstrated that a modified isoxazole compound reduced bacterial burden in infected guinea pigs, indicating potential for clinical application against tuberculosis .

- Inflammatory Disease Models : Animal models treated with 5-methylisoxazole derivatives exhibited reduced inflammation markers, supporting their use in anti-inflammatory therapies .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound Name | Target Bacteria | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | M. tuberculosis | TBD | |

| 5-Methylisoxazole-4-Carboxylic Acid | Various Gram-positive bacteria | 10 |

Table 2: Anti-inflammatory Effects in Animal Models

Mechanism of Action

The mechanism of action of N,3-diethyl-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Research Implications

This compound’s structural flexibility allows for optimization of pharmacokinetic and safety profiles. Comparative studies highlight the importance of substituent positioning:

- Position 3 vs. 4 Carboxamide: 4-Carboxamides (e.g., leflunomide) are prone to metabolic activation, while 3-carboxamides avoid this pathway, suggesting a safer scaffold for drug development .

- Electron-Donating vs. Withdrawing Groups : Nitro or phenyl groups enhance target engagement but may compromise solubility, necessitating formulation adjustments .

Biological Activity

N,3-diethyl-5-methylisoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting key data in tables for clarity.

The synthesis of this compound typically involves the reaction of isoxazole derivatives with carboxylic acids or their derivatives. The compound's structure allows it to interact with various biological targets, influencing its pharmacological profile.

Anticancer Activity

Several studies have investigated the anticancer properties of isoxazole derivatives, including this compound. The compound has shown significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|---|

| 5a | MDA-MB-231 | 5.6 | 52 |

| 5b | A549 | 8.2 | 40 |

| 5c | HT29 | 6.0 | 30 |

| This compound | MDA-MB-231 | TBD | TBD |

Note: The IC50 values represent the concentration required to inhibit cell growth by 50%. The selectivity index compares the toxicity to normal cells versus cancer cells.

The mechanism by which this compound exerts its effects is still under investigation. However, preliminary studies suggest that it may act through the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds related to isoxazoles have been found to inhibit ERK5 kinase activity, which is implicated in cancer progression .

Case Studies

- In Vitro Studies : A study evaluated the antiproliferative effects of various isoxazole derivatives on human breast cancer cell lines (MDA-MB-231). This compound showed promising results with an IC50 value indicating effective growth inhibition while maintaining a higher IC50 in normal cell lines .

- In Vivo Models : Further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Current data primarily focus on in vitro results, which may not fully predict in vivo behavior.

Additional Biological Activities

Beyond anticancer properties, isoxazole derivatives have been noted for their anti-inflammatory and antimicrobial activities. For instance, some derivatives have shown efficacy against bacterial strains and fungi, suggesting a broader therapeutic potential .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Growth inhibition in cancer cell lines |

| Anti-inflammatory | Reduced inflammation markers in vitro |

| Antimicrobial | Effective against certain bacterial strains |

Q & A

Q. What are the key considerations for synthesizing N,3-diethyl-5-methylisoxazole-4-carboxamide in a laboratory setting?

Synthesis typically involves coupling the isoxazole carboxylic acid derivative with an appropriate amine. A general method includes:

- Reaction setup : Use coupling agents like EDCI or DCC with HOBt to activate the carboxylic acid group (e.g., 5-methylisoxazole-4-carboxylic acid derivatives) .

- Purification : Column chromatography with solvents such as ethyl acetate/hexane (3:7) to isolate the product.

- Yield optimization : Adjust reaction temperature (e.g., 0°C to room temperature) and stoichiometry (1:1 molar ratio of acid to amine) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

A multi-analytical approach is recommended:

- NMR spectroscopy : Confirm substituent positions via characteristic shifts (e.g., methyl groups at δ 2.24 ppm in H NMR; carbonyl carbons at ~170 ppm in C NMR) .

- X-ray crystallography : Resolve crystal structure to verify spatial arrangement, as demonstrated for analogous isoxazole carboxamides .

- Mass spectrometry : Validate molecular weight (e.g., HRMS-ESI for exact mass matching) .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- Waste disposal : Segregate organic waste in labeled containers for incineration, adhering to local regulations .

Advanced Research Questions

Q. How can researchers investigate the enzyme inhibition mechanism of this compound?

- Kinetic assays : Use fluorogenic substrates to measure inhibition constants () under varying substrate concentrations .

- Docking studies : Perform molecular modeling (e.g., AutoDock Vina) to predict binding interactions with target enzymes .

- Competitive vs. non-competitive analysis : Compare Lineweaver-Burk plots with/without inhibitor .

Q. What strategies address low aqueous solubility of this compound in biological assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .

- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How can crystallographic data resolve discrepancies in reported structural conformations of this compound?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water) and compare unit cell parameters with literature .

- Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental data to identify stable conformers .

Q. What experimental designs validate the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, then analyze via HPLC for degradation products .

- Thermal stability : Perform TGA/DSC to assess decomposition temperatures and hygroscopicity .

- Light sensitivity : Store samples under UV/visible light and monitor photodegradation via UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.